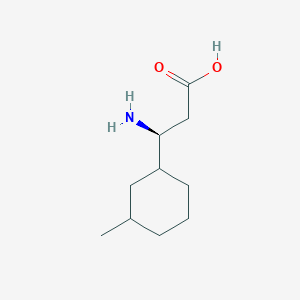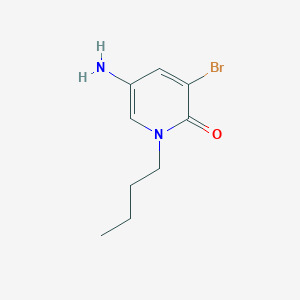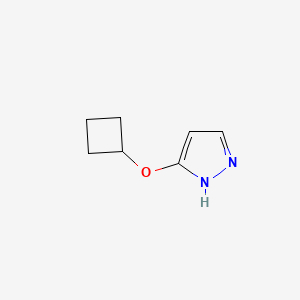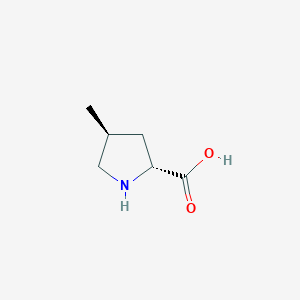
(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions are usually mild, and the process is designed to achieve high optical purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high yield and purity. The use of advanced catalytic systems and continuous flow reactors is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted pyrrolidine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-Methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: This is the enantiomer of (2R,4S)-4-Methylpyrrolidine-2-carboxylic acid and has different stereochemistry.
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid: This compound has a hydroxyl group instead of a methyl group at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research .
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(2R,4S)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI-Schlüssel |
KKJQZEWNZXRJFG-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](NC1)C(=O)O |
Kanonische SMILES |
CC1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
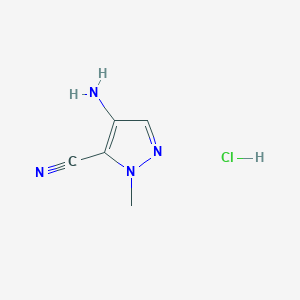
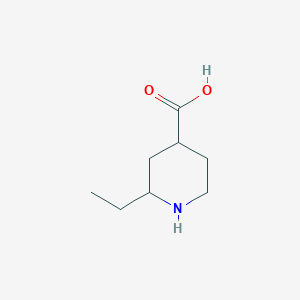

![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
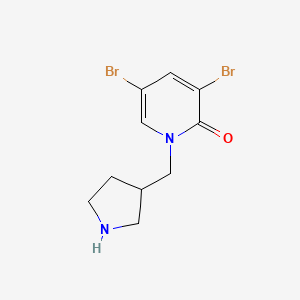
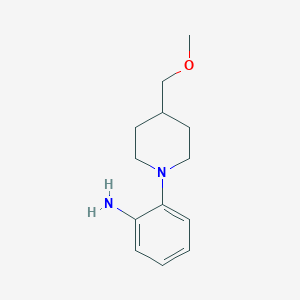

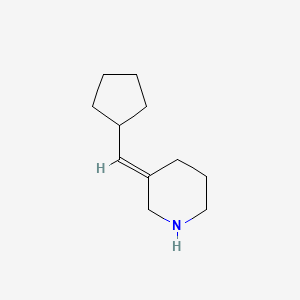

![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
